Benzenesulfonylfluoride, 4-chloro-3-[(2-chloro-4-nitrophenoxy)methyl]-
Description
The compound Benzenesulfonylfluoride, 4-chloro-3-[(2-chloro-4-nitrophenoxy)methyl]- (CAS 25299-94-9) is a benzenesulfonyl fluoride derivative with a unique substitution pattern. Its molecular formula is C₁₄H₉Cl₂FN₂O₆S, and it features:
- A 4-chloro substituent on the benzene ring.
- A 3-[(2-chloro-4-nitrophenoxy)methyl] group, which introduces a nitro (-NO₂) moiety and additional chlorine atoms.
This structure enhances electrophilicity at the sulfonyl fluoride group (-SO₂F), making it reactive toward nucleophiles like serine residues in proteases.
Properties
CAS No. |
30885-48-4 |
|---|---|
Molecular Formula |
C13H8Cl2FNO5S |
Molecular Weight |
380.2 g/mol |
IUPAC Name |
4-chloro-3-[(2-chloro-4-nitrophenoxy)methyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C13H8Cl2FNO5S/c14-11-3-2-10(23(16,20)21)5-8(11)7-22-13-4-1-9(17(18)19)6-12(13)15/h1-6H,7H2 |
InChI Key |
ZIILGDMBMPVECZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC2=C(C=CC(=C2)S(=O)(=O)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Phenoxy Intermediate
Starting Material : 2-Chloro-4-nitrophenol (CAS: 619-08-9)
Reaction : Nucleophilic substitution with a suitable methylating agent (e.g., chloromethyl methyl ether) or via a Williamson ether synthesis using chloromethyl derivatives.
- Solvent: Acetone or dimethylformamide (DMF)
- Catalyst: Potassium carbonate or sodium hydride
- Temperature: Room temperature to mild heating (~50°C)
Outcome : Formation of 4-[(2-chloro-4-nitrophenoxy)methyl]phenol.
Sulfonylation to Introduce the Sulfonyl Fluoride Group
Reagents :
- Sulfonyl fluoride source: Sulfuryl fluoride (SO₂F₂) or an equivalent fluorinating reagent
- Catalyst: Possibly a base such as pyridine or triethylamine
Reaction :
- The phenolic intermediate undergoes sulfonylation at the hydroxyl group to form the sulfonyl fluoride derivative.
- Solvent: Dichloromethane or acetonitrile
- Temperature: 0°C to room temperature
- Time: Several hours to ensure complete reaction
Final Coupling and Purification
- The intermediate is purified via recrystallization or chromatography.
- Final confirmation through spectroscopic methods ensures the correct structure.
Industrial-Scale Considerations
In large-scale production, continuous flow reactors and optimized catalysts are employed to enhance yield and purity. Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are precisely controlled to maximize efficiency and minimize by-products.
Data Table: Summary of Preparation Parameters
| Step | Starting Material | Reagents | Solvent | Catalyst | Temperature | Yield | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 2-Chloro-4-nitrophenol | Chloromethyl methyl ether | Acetone/DMF | K₂CO₃ | Room temp to 50°C | ~85-90% | Formation of phenoxy methyl intermediate |
| 2 | Phenoxy methyl intermediate | Sulfuryl fluoride | Dichloromethane | Pyridine | 0°C to RT | ~80-85% | Sulfonyl fluoride formation |
| 3 | Purified intermediate | - | - | - | - | - | Final purification |
Research Findings and Optimization
Recent studies highlight that the efficiency of sulfonyl fluoride formation depends heavily on the choice of fluorinating reagent. Sulfuryl fluoride (SO₂F₂) has been demonstrated as an effective and safer alternative to other fluorinating agents, providing yields exceeding 85% under mild conditions. The use of phase-transfer catalysts such as 18-crown-6 enhances fluoride transfer, improving overall yields.
Notes and Best Practices
- Reaction Monitoring : Use thin-layer chromatography and in-situ IR spectroscopy to monitor reaction progress.
- Safety Precautions : Sulfuryl fluoride is toxic; proper ventilation and protective equipment are mandatory.
- Purity Verification : Confirm structure via nuclear magnetic resonance spectroscopy, infrared spectroscopy, and high-resolution mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols are commonly used under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Sulfonamide Derivatives: Formed from nucleophilic substitution.
Amino Derivatives: Resulting from the reduction of the nitro group.
Aldehydes and Carboxylic Acids: Products of oxidation reactions.
Scientific Research Applications
4-Chloro-3-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Industrial Chemistry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride primarily involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of stable sulfonamide bonds. This reactivity is exploited in various chemical transformations and applications.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations:
Electrophilic Reactivity : The target compound’s -SO₂F group is more electrophilic than sulfonamides (e.g., 346692-38-4) but less reactive than sulfonyl chlorides (e.g., 94108-56-2, ).
Substituent Effects: The 2-chloro-4-nitrophenoxy group in the target compound increases steric bulk and electron-withdrawing effects compared to PMSF’s simpler phenylmethyl group. This may enhance binding specificity but reduce solubility .
Table 2: Inhibitory Effects on Proteases
Key Findings:
- AEBSF’s 2-aminoethyl group enhances water solubility and inhibitory potency compared to PMSF .
- The target compound’s nitro group may improve membrane permeability but could increase toxicity, as seen in nitrated aromatic compounds .
Biological Activity
Benzenesulfonylfluoride, 4-chloro-3-[(2-chloro-4-nitrophenoxy)methyl]- is a compound belonging to the class of sulfonyl fluorides, notable for its biological activity primarily as an enzyme inhibitor. This article explores its mechanisms of action, biological implications, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonyl fluoride group (-SO2F) attached to a benzene ring, which is further substituted with chloro and nitrophenoxy groups. Its molecular formula is , with a molar mass of approximately 423.20 g/mol. The presence of these substituents enhances its reactivity and specificity in biological systems.
Benzenesulfonylfluoride derivatives are known for their ability to irreversibly inhibit serine proteases by forming covalent bonds with the active site of these enzymes. The sulfonyl fluoride group specifically targets the hydroxyl group of serine residues in the enzyme's active site, leading to permanent inactivation. This mechanism is critical for drug development, particularly in designing inhibitors that can modulate enzyme activity involved in various diseases.
Biological Activity
-
Enzyme Inhibition :
- The compound acts as a broad-spectrum irreversible inhibitor of serine proteases. Studies have shown that it can effectively inhibit various serine proteases involved in inflammatory processes and other disease mechanisms .
- In vitro studies have demonstrated that benzenesulfonylfluoride can attenuate airway inflammation by inhibiting NADPH oxidase activation, showcasing its potential in treating conditions like asthma .
-
Case Studies :
- A study highlighted the efficacy of benzenesulfonylfluoride in inhibiting acetylhydrolase enzymes associated with platelet activating factors, demonstrating significant inhibition at low concentrations (0.1 mM) in human plasma . This suggests potential applications in cardiovascular research and therapies.
Comparative Analysis with Similar Compounds
The following table compares benzenesulfonylfluoride with other related compounds:
| Compound Name | Key Features |
|---|---|
| Benzenesulfonyl Fluoride | Simplest form without additional substituents |
| 4-Methoxybenzenesulfonyl Fluoride | Lacks nitro and chloro substituents |
| 4-Phenoxybenzenesulfonyl Fluoride | Lacks nitro group |
| Benzenesulfonylfluoride, 4-chloro-3-[(2-chloro-4-nitrophenoxy)methyl]- | Enhanced reactivity due to chloro and nitrophenoxy groups |
The unique combination of chloro and nitrophenoxy groups in benzenesulfonylfluoride enhances its electronic properties and reactivity compared to simpler derivatives, making it particularly valuable for targeting specific enzymes.
Research Findings
Recent studies have utilized high-performance liquid chromatography-mass spectrometry (HPLC-MS) to characterize the interactions between benzenesulfonylfluoride and biological molecules. These studies indicate that the compound forms stable complexes with target enzymes, leading to irreversible inhibition through sulfonate ester formation.
In addition, research has shown that compounds similar to benzenesulfonylfluoride exhibit varied biological activities including antimicrobial, anticancer, and anti-inflammatory properties due to their structural characteristics . The incorporation of fluorine atoms in such compounds has been linked to enhanced biological activity, suggesting that benzenesulfonylfluoride may also possess similar multifaceted effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
